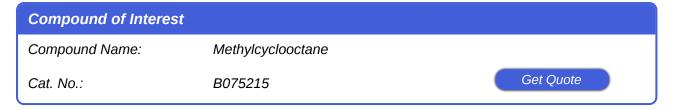


Potential Research Applications of Methylcyclooctane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclooctane, a nine-carbon cycloalkane, is a molecule of growing interest in several scientific and industrial domains. While traditionally viewed as a simple hydrocarbon, recent research has highlighted its potential in advanced fuel formulations and as a versatile scaffold in organic synthesis. This technical guide provides an in-depth overview of the core research applications of **methylcyclooctane**, with a focus on its synthesis, physicochemical properties, and emerging use as a high-performance fuel component. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development in this area.

Physicochemical Properties of Methylcyclooctane

Methylcyclooctane is a colorless liquid with a mild, sweet odor.[1] Its nonpolar nature dictates its solubility, being highly soluble in organic solvents like hexane and benzene, while poorly soluble in polar solvents such as water.[1] This property makes it a suitable nonpolar solvent for various chemical reactions.[1]

Table 1: Physicochemical Properties of Methylcyclooctane



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈	[2]
Molecular Weight	126.24 g/mol	[2]
Density	0.8135 g/cm ³	[1]
Melting Point	-40.90 °C	[1]
Boiling Point	177.40 °C	[1]
Flash Point	45.0 °C	[1]
Heat of Vaporization	Moderate	[1]

Synthesis of Methylcyclooctane

A common and efficient route for the synthesis of **methylcyclooctane** involves a two-step process starting from cyclooctanone. The first step is the α -methylation of cyclooctanone to form 2-methylcyclooctanone, followed by a Wolff-Kishner reduction to yield the final product.

Experimental Protocol: Synthesis of 2-Methylcyclooctanone

This protocol describes the α -methylation of cyclooctanone via enolate formation.[1]

Materials:

- Cyclooctanone
- Lithium diisopropylamide (LDA)
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether



- Brine
- Anhydrous magnesium sulfate
- Dry ice/acetone bath

Procedure:

- LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA.
- Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 2 hours.
- Methylation: To the enolate solution at -78 °C, add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methylcyclooctanone.

Table 2: Spectroscopic Data for 2-Methylcyclooctanone



Technique	Data	Reference(s)
¹H NMR (CDCl₃, 400 MHz)	δ 2.55-2.45 (m, 1H), 2.40-2.20 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 2H), 1.65-1.20 (m, 6H), 1.05 (d, J=6.8 Hz, 3H)	[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 216.5, 48.2, 42.5, 33.1, 27.8, 26.5, 25.0, 24.8, 15.2	[1]
IR (neat, cm ⁻¹)	2925, 2855, 1701 (C=O), 1460, 1445	[1]

Experimental Protocol: Wolff-Kishner Reduction of 2-Methylcyclooctanone

This general protocol for the Wolff-Kishner reduction can be adapted for the conversion of 2-methylcyclooctanone to **methylcyclooctane**.[3][4] The Huang-Minlon modification is often preferred for its shorter reaction times and higher yields.[3]

Materials:

- 2-Methylcyclooctanone
- Hydrazine hydrate
- Potassium hydroxide (KOH)
- Diethylene glycol (or another high-boiling solvent)

Procedure (Huang-Minlon Modification):

- In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclooctanone, hydrazine hydrate (excess), and potassium hydroxide in diethylene glycol.
- Heat the mixture to reflux to form the hydrazone. Water and excess hydrazine are then removed by distillation, allowing the reaction temperature to rise to around 200 °C.[3]







- Continue to heat the reaction mixture until the evolution of nitrogen gas ceases.
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or pentane).
- Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent under reduced pressure and purify the resulting methylcyclooctane by distillation.

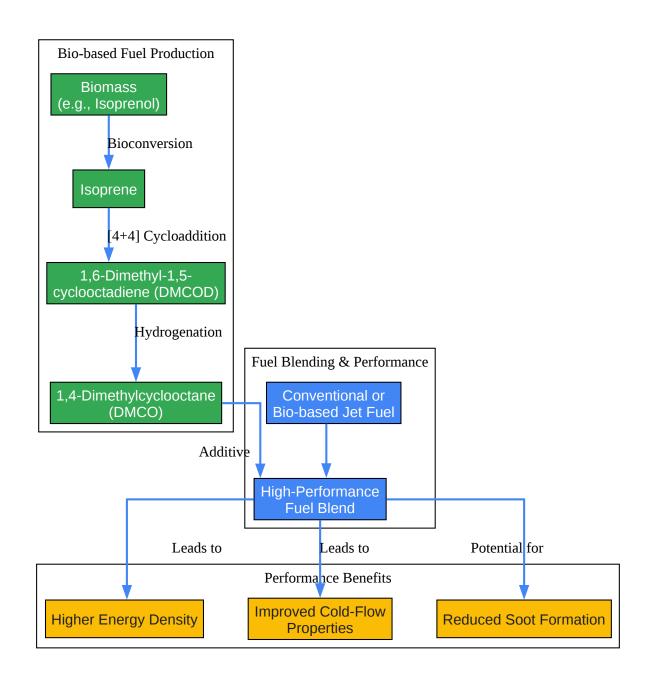


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